molecular formula C23H23N5O3 B14895999 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide

Cat. No.: B14895999
M. Wt: 417.5 g/mol
InChI Key: FZXABAQPCMVGCT-UHFFFAOYSA-N
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Description

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and an isoindoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the optimization of reaction conditions, the selection of suitable solvents, and the implementation of purification steps to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Scientific Research Applications

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group are key structural features that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)-N-isopentyl-1,3-dioxoisoindoline-5-carboxamide is unique due to its isoindoline structure, which distinguishes it from other triazole-containing compounds.

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1,3-dioxo-2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15(2)9-10-25-21(29)17-5-8-19-20(11-17)23(31)28(22(19)30)18-6-3-16(4-7-18)12-27-14-24-13-26-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,25,29)

InChI Key

FZXABAQPCMVGCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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